molecular formula C23H26N2O2 B11020275 2-[(2S)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-1-oxopentan-2-yl]-2,3-dihydro-1H-isoindol-1-one

2-[(2S)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-1-oxopentan-2-yl]-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B11020275
M. Wt: 362.5 g/mol
InChI Key: SXQLZSRMMSDCEL-NRFANRHFSA-N
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Description

2-[4-METHYL-1-OXO-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PENTAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOL-1-ONE is a complex organic compound with a unique structure that includes a tetrahydroisoquinoline moiety and an isoindolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-METHYL-1-OXO-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PENTAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOL-1-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydroisoquinoline intermediate, followed by its coupling with an appropriate isoindolone derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring consistent product quality. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for monitoring and quality control .

Chemical Reactions Analysis

Types of Reactions

2-[4-METHYL-1-OXO-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PENTAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOL-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

2-[4-METHYL-1-OXO-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PENTAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOL-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-METHYL-1-OXO-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PENTAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOL-1-ONE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[4-METHYL-1-OXO-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PENTAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOL-1-ONE include:

Uniqueness

What sets 2-[4-METHYL-1-OXO-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PENTAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOL-1-ONE apart is its unique combination of structural features, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C23H26N2O2

Molecular Weight

362.5 g/mol

IUPAC Name

2-[(2S)-1-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methyl-1-oxopentan-2-yl]-3H-isoindol-1-one

InChI

InChI=1S/C23H26N2O2/c1-16(2)13-21(25-15-19-9-5-6-10-20(19)22(25)26)23(27)24-12-11-17-7-3-4-8-18(17)14-24/h3-10,16,21H,11-15H2,1-2H3/t21-/m0/s1

InChI Key

SXQLZSRMMSDCEL-NRFANRHFSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC2=CC=CC=C2C1)N3CC4=CC=CC=C4C3=O

Canonical SMILES

CC(C)CC(C(=O)N1CCC2=CC=CC=C2C1)N3CC4=CC=CC=C4C3=O

Origin of Product

United States

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